
Selenium, ion(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenium in the +4 oxidation state, commonly referred to as selenium(IV) or Se4+, is a significant compound in the realm of chemistry. Selenium is a nonmetal element with the atomic number 34 and is part of the chalcogen group in the periodic table. Selenium compounds, including those in the +4 oxidation state, play crucial roles in various industrial, biological, and environmental processes .
準備方法
Synthetic Routes and Reaction Conditions
Selenium(IV) compounds can be synthesized through several methods. One common approach involves the oxidation of elemental selenium. For instance, selenium dioxide (SeO2) can be prepared by burning selenium in the presence of oxygen:
Se+O2→SeO2
Another method involves the reaction of selenium with sulfuryl chloride (SO2Cl2) to form selenium dichloride (SeCl2), which can further react to produce selenium(IV) compounds .
Industrial Production Methods
Industrially, selenium(IV) compounds are often produced as by-products of the refining of metal ores, particularly copper. The selenium recovered from these processes is then subjected to various chemical reactions to produce selenium(IV) compounds such as selenium dioxide and selenium tetrafluoride .
化学反応の分析
Types of Reactions
Selenium(IV) compounds undergo various chemical reactions, including:
Oxidation: Selenium(IV) can be further oxidized to selenium(VI) compounds.
Reduction: Selenium(IV) can be reduced to elemental selenium or selenium(II) compounds.
Substitution: Selenium(IV) compounds can participate in substitution reactions where ligands are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with selenium(IV) compounds include sulfuryl chloride, hydrogen peroxide, and various acids. For example, selenium dioxide can be reduced by hydrogen sulfide to form elemental selenium:
SeO2+2H2S→Se+2H2O+S2
Major Products
The major products formed from reactions involving selenium(IV) compounds depend on the specific reaction conditions and reagents used. For instance, the reaction of selenium dioxide with hydrogen peroxide produces selenic acid (H2SeO4) .
科学的研究の応用
Selenium(IV) compounds have a wide range of applications in scientific research:
Chemistry: Selenium(IV) compounds are used as reagents in organic synthesis and as catalysts in various chemical reactions.
Biology: Selenium is an essential trace element in biology, and selenium(IV) compounds are studied for their roles in antioxidant defense and thyroid hormone metabolism.
Medicine: Selenium(IV) compounds are investigated for their potential therapeutic effects, including anticancer properties and their role in preventing oxidative stress-related diseases.
Industry: Selenium(IV) compounds are used in the glass and ceramics industry, as well as in the production of pigments and as additives in lubricants
作用機序
The mechanism of action of selenium(IV) compounds involves their ability to participate in redox reactions Selenium(IV) can act as an oxidizing agent, accepting electrons from other moleculesSelenium(IV) compounds can also interact with thiol groups in proteins, affecting their function and activity .
類似化合物との比較
Selenium(IV) compounds can be compared with other chalcogen compounds, such as sulfur and tellurium compounds. While sulfur and selenium share similar chemical properties, selenium compounds often exhibit higher reactivity and different biological roles. For example, selenium is more effective than sulfur in certain antioxidant functions due to its ability to form selenoproteins. Similar compounds include:
- Sulfur dioxide (SO2)
- Tellurium dioxide (TeO2)
- Selenous acid (H2SeO3)
- Selenic acid (H2SeO4) .
Selenium(IV) compounds are unique in their ability to form stable selenoproteins, which are essential for various biological functions, distinguishing them from their sulfur and tellurium counterparts.
特性
CAS番号 |
22541-55-5 |
|---|---|
分子式 |
Se+4 |
分子量 |
78.97 g/mol |
IUPAC名 |
selenium(4+) |
InChI |
InChI=1S/Se/q+4 |
InChIキー |
VKDXOLSWFYDUNP-UHFFFAOYSA-N |
正規SMILES |
[Se+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


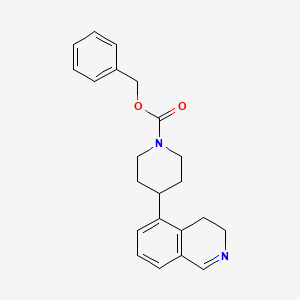
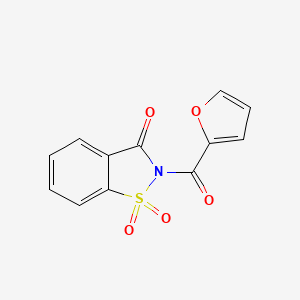
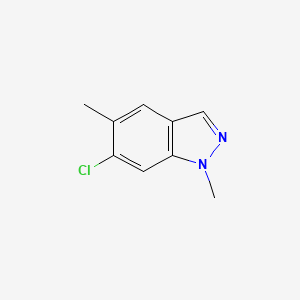
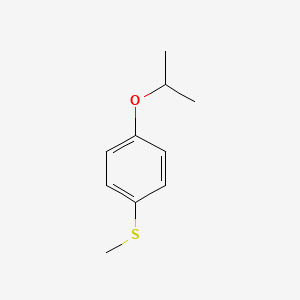

![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
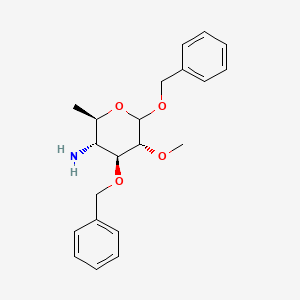
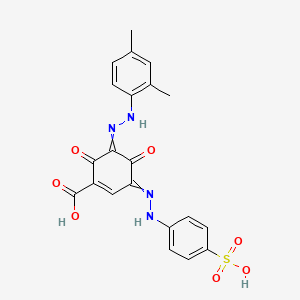
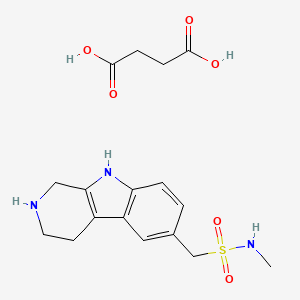
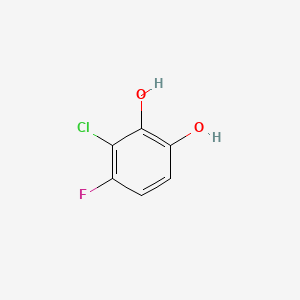
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
